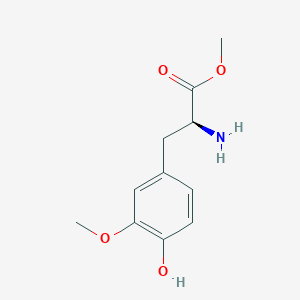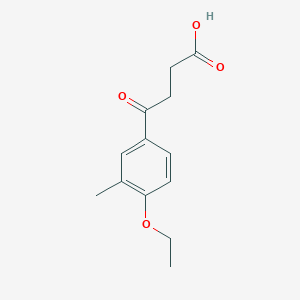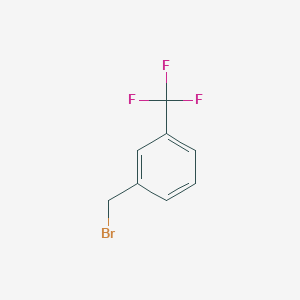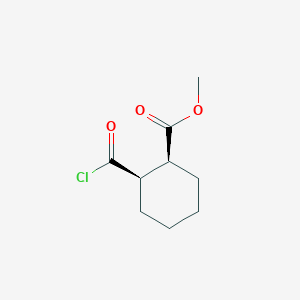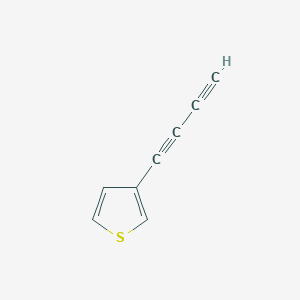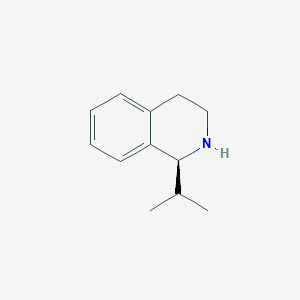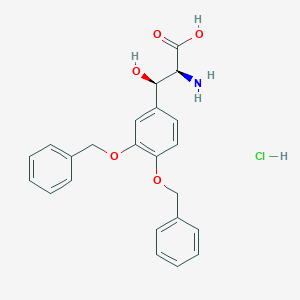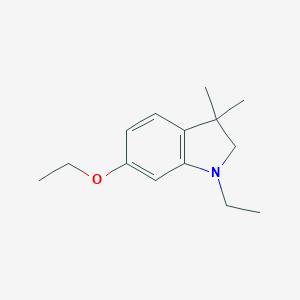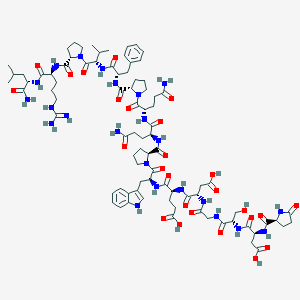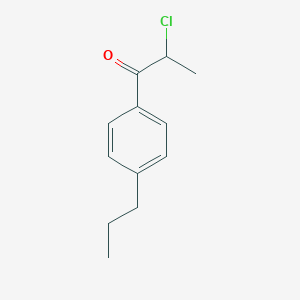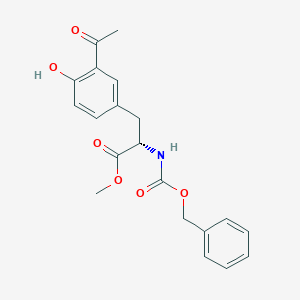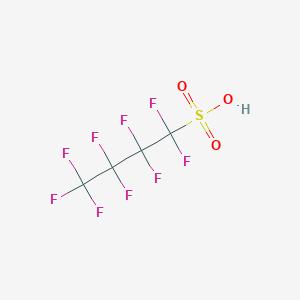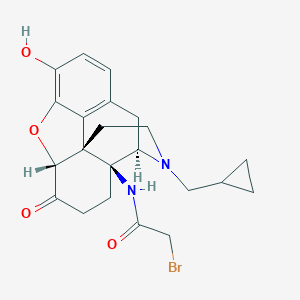
14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone, also known as BAN, is a synthetic opioid derivative that has potential applications in scientific research. This compound has a unique chemical structure that allows it to interact with opioid receptors in the brain and produce analgesic effects. In
Mecanismo De Acción
14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone acts as an agonist at mu, delta, and kappa opioid receptors, producing analgesic effects by inhibiting the transmission of pain signals in the central nervous system. 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone also has affinity for other receptors, including the sigma-1 receptor and the serotonin transporter, which may contribute to its pharmacological effects.
Efectos Bioquímicos Y Fisiológicos
14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and pupillary constriction. 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone also has potential for abuse and dependence, as it activates the reward pathway in the brain and can produce feelings of euphoria and well-being.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone in lab experiments is its high potency and selectivity for opioid receptors, which allows for precise control over the dose and duration of exposure. However, 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone also has limitations, including its potential for toxicity and side effects, as well as the need for specialized equipment and expertise to handle and analyze the compound.
Direcciones Futuras
There are several future directions for research on 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone, including the development of new analogs with improved pharmacological properties, the investigation of 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone's effects on other physiological systems, such as the immune system and the cardiovascular system, and the exploration of 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone's potential as a therapeutic agent for the treatment of pain and other conditions. Additionally, further research is needed to fully understand the mechanisms of action of 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone and its potential for abuse and dependence, which can inform the development of safer and more effective opioid drugs.
Métodos De Síntesis
The synthesis of 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone involves several steps, including the conversion of thebaine to northebaine, which is then reacted with bromoacetyl bromide to form 14-bromoacetylnorthebaine. This intermediate is then reacted with cyclopropylmethylamine to form 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone. The purity of the final product can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone has potential applications in scientific research, particularly in the study of opioid receptors and pain pathways. 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone can be used to investigate the binding affinity and selectivity of opioid receptors, as well as the downstream signaling pathways that are activated upon receptor activation. 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone can also be used to study the pharmacokinetics and pharmacodynamics of opioid drugs, which can inform the development of new analgesics with improved efficacy and safety profiles.
Propiedades
Número CAS |
151061-15-3 |
|---|---|
Nombre del producto |
14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone |
Fórmula molecular |
C22H25BrN2O4 |
Peso molecular |
461.3 g/mol |
Nombre IUPAC |
N-[(4R,4aS,7aR,12bR)-3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-2-bromoacetamide |
InChI |
InChI=1S/C22H25BrN2O4/c23-10-17(28)24-22-6-5-15(27)20-21(22)7-8-25(11-12-1-2-12)16(22)9-13-3-4-14(26)19(29-20)18(13)21/h3-4,12,16,20,26H,1-2,5-11H2,(H,24,28)/t16-,20+,21+,22-/m1/s1 |
Clave InChI |
DXCGQSMGPIFTCQ-YPVJZLTNSA-N |
SMILES isomérico |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)NC(=O)CBr |
SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)NC(=O)CBr |
SMILES canónico |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)NC(=O)CBr |
Otros números CAS |
151061-15-3 |
Sinónimos |
14-(bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone N-CPM-H2BAMO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



